2-Aminocycloprop-2-en-1-one
Description
2-Aminocycloprop-2-en-1-one is a highly strained, three-membered cyclic compound featuring a cyclopropene ring system with an amino group (-NH₂) at the C2 position and a ketone (-C=O) at the C1 position. Its molecular formula is hypothesized to be C₃H₃NO, derived from the cyclopropene core (C₃H₂) with substitutions at C1 and C2. The cyclopropene ring, containing one double bond (C1-C2), introduces significant ring strain, making the compound highly reactive. The juxtaposition of the amino (nucleophilic) and ketone (electrophilic) groups creates a unique reactivity profile, enabling participation in cycloadditions, ring-opening reactions, and functional group transformations.
Properties
IUPAC Name |
2-aminocycloprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c4-2-1-3(2)5/h1H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPTXIRHYBCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735765 | |
| Record name | 2-Aminocycloprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-22-4 | |
| Record name | 2-Aminocycloprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocycloprop-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropenone with ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminocycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropenone derivatives.
Scientific Research Applications
2-Aminocycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminocycloprop-2-en-1-one involves its interaction with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. The amino group can form hydrogen bonds and interact with nucleophiles, while the ketone group can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Aminocycloprop-2-en-1-one with two structurally related compounds from the provided evidence:
Structural and Reactivity Analysis
Ring Strain and Reactivity: this compound: The cyclopropene ring’s double bond (C1-C2) imposes high ring strain, enhancing reactivity. This strain, combined with the electron-withdrawing ketone, likely facilitates ring-opening reactions or cycloadditions (e.g., with dienophiles). Comparison to Cyclopropane Derivatives:
- The cyclopropane ring in 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one lacks the double bond, reducing strain and reactivity. Its α,β-unsaturated ketone may undergo conjugate additions or Diels-Alder reactions.
Functional Group Interactions: The amino group in this compound may act as a nucleophile, while the ketone serves as an electrophilic site, enabling bifunctional reactivity. In 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one , the amino group’s basicity could be modulated by the adjacent cyclopropane, while the methylpropene group introduces steric and electronic effects.
Applications: this compound: Potential use in synthesizing strained heterocycles or as a reactive intermediate in medicinal chemistry. Pharmaceutical Intermediate : Likely employed in drug discovery (e.g., protease inhibitors or kinase modulators) due to its complex architecture. 1-(1-Aminocyclopropyl)-2-methylprop-2-en-1-one : Suitable for controlled polymerization or as a monomer in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
